
Ethyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate is an organic compound with a complex structure that includes cyano, difluoromethyl, and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of ethyl benzoate followed by the introduction of cyano and difluoromethyl groups through various substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the safety and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyano and difluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products
Oxidation: Formation of nitrobenzoic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The cyano and difluoromethyl groups can also participate in binding interactions with enzymes and receptors, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-bromo-5-cyano-4-(difluoromethyl)benzoate
- Ethyl 4-cyano-3-(difluoromethyl)-2-nitrobenzoate
Uniqueness
Ethyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both cyano and difluoromethyl groups in the same molecule provides a distinct set of chemical properties that can be leveraged in various applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C11H8F2N2O4 |
|---|---|
Molekulargewicht |
270.19 g/mol |
IUPAC-Name |
ethyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate |
InChI |
InChI=1S/C11H8F2N2O4/c1-2-19-11(16)8-3-6(5-14)7(10(12)13)4-9(8)15(17)18/h3-4,10H,2H2,1H3 |
InChI-Schlüssel |
VJIZPXXALZBDIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=C(C(=C1)C#N)C(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


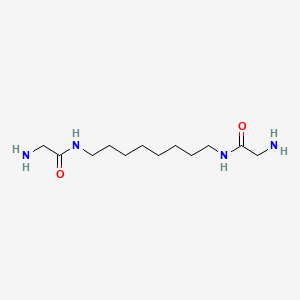

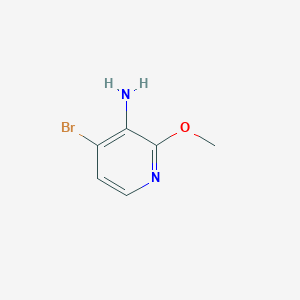
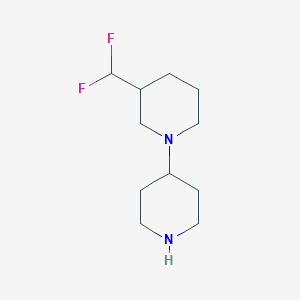
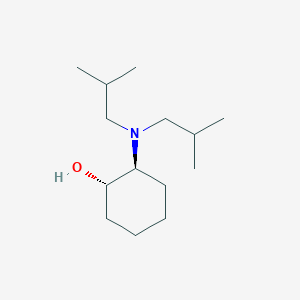
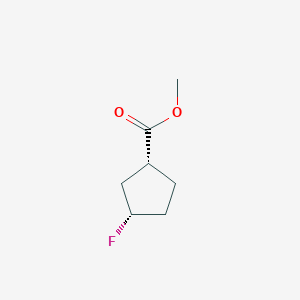
![Thiazolo[5,4-b]pyridin-6-ol](/img/structure/B13348337.png)

![(2S,6S)-2,6-Diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B13348352.png)

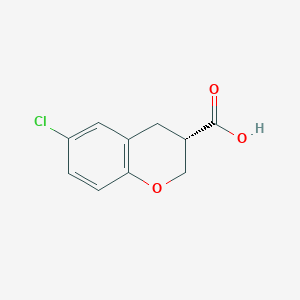


![(5-Benzyl-2-methylhexahydrofuro[3,2-c]pyridin-3a(4H)-yl)methanamine](/img/structure/B13348385.png)
